Cas no 2171975-14-5 (tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
- 2171975-14-5
- EN300-1288253
-
- インチ: 1S/C13H23NO2S/c1-13(2,3)16-12(15)14-7-9-4-5-11(17)6-10(9)8-14/h9-11,17H,4-8H2,1-3H3
- InChIKey: BBYQLTRNXSHTDY-UHFFFAOYSA-N
- SMILES: SC1CCC2CN(C(=O)OC(C)(C)C)CC2C1
計算された属性
- 精确分子量: 257.14495015g/mol
- 同位素质量: 257.14495015g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 30.5Ų
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288253-0.25g |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 0.25g |
$1051.0 | 2023-05-24 | ||
Enamine | EN300-1288253-10.0g |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 10g |
$4914.0 | 2023-05-24 | ||
Enamine | EN300-1288253-0.05g |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 0.05g |
$959.0 | 2023-05-24 | ||
Enamine | EN300-1288253-0.5g |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 0.5g |
$1097.0 | 2023-05-24 | ||
Enamine | EN300-1288253-5.0g |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 5g |
$3313.0 | 2023-05-24 | ||
Enamine | EN300-1288253-5000mg |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 5000mg |
$3065.0 | 2023-10-01 | ||
Enamine | EN300-1288253-500mg |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 500mg |
$1014.0 | 2023-10-01 | ||
Enamine | EN300-1288253-50mg |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 50mg |
$888.0 | 2023-10-01 | ||
Enamine | EN300-1288253-250mg |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1288253-10000mg |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate |
2171975-14-5 | 10000mg |
$4545.0 | 2023-10-01 |
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylateに関する追加情報
tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate
In the realm of organic chemistry, the compound tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate (CAS No: 2171975-14-5) stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound, often abbreviated as TBSOIC, belongs to the class of isoindoles, which are bicyclic structures with a fused benzene ring and a five-membered ring containing one nitrogen atom. The presence of a sulfanyl group (-SH) at the 5-position introduces unique reactivity and functionalization potential, making it a valuable intermediate in various synthetic pathways.
The synthesis of tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate typically involves multi-step reactions, including cyclization and functional group transformations. Recent advancements in catalytic methodologies have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts such as palladium and nickel to facilitate key steps in its construction, highlighting the importance of green chemistry principles in modern organic synthesis.
One of the most notable applications of TBSOIC lies in its role as an intermediate in drug discovery. The molecule's structural versatility allows it to serve as a precursor for various bioactive compounds. For example, studies have shown that derivatives of TBSOIC exhibit potent antimicrobial activity, making them promising candidates for developing new antibiotics. Additionally, its ability to undergo redox reactions has been leveraged in the synthesis of complex natural products and synthetic molecules with intricate architectures.
The incorporation of the tert-butyl group in the molecule provides steric protection to the carboxylic acid moiety, enhancing its stability during reaction conditions. This feature is particularly advantageous in multi-component reactions where precise control over functional groups is essential. Recent research has also explored the use of TBSOIC in click chemistry, where its reactivity with azides and alkynes has led to the formation of novel heterocyclic compounds with potential applications in materials science.
In terms of spectroscopic characterization, tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate exhibits distinct signals in both NMR and IR spectra that are indicative of its structural features. The sulfanyl group contributes to characteristic peaks around 3000 cm⁻¹ in the IR spectrum, while the aromatic protons in the isoindole ring resonate at specific regions in the NMR spectrum, aiding in unambiguous identification.
From an environmental standpoint, efforts have been made to optimize the synthesis and handling of TBSOIC to minimize waste and reduce ecological impact. The development of scalable processes and recycling strategies has been a focal point for researchers aiming to align this compound's production with sustainable practices.
In conclusion, tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate (CAS No: 2171975-14-5) is a multifaceted compound that continues to captivate chemists due to its unique properties and wide-ranging applications. As research progresses, it is anticipated that this molecule will play an even more pivotal role in advancing both academic and industrial chemical endeavors.
2171975-14-5 (tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate) Related Products
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)
- 2171847-73-5(3-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpyrrolidin-2-yl}propanoic acid)
- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 164347-62-0(2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)
- 2138275-44-0(tert-butyl N-(5-ethoxy-2-fluoropyridin-4-yl)carbamate)




